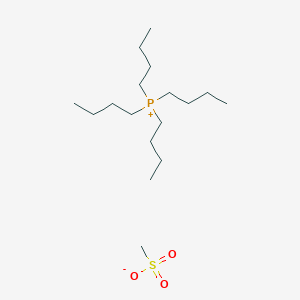

Tetrabutylphosphonium methanesulfonate

Übersicht

Beschreibung

Tetrabutylphosphonium methanesulfonate (TBPM) is a quaternary ammonium salt that has been used in a variety of scientific applications. It is also known as tetrabutylphosphonium methylsulfonate and has the chemical formula C16H36NO3P. TBPM is a colorless, water-soluble, and non-toxic compound that is readily available and has a low cost. TBPM has been widely used in the fields of medicine, chemistry, and biochemistry due to its unique properties.

Wissenschaftliche Forschungsanwendungen

Water Treatment and Purification

Tetrabutylphosphonium methanesulfonate: has been studied for its effectiveness as a draw solute in forward osmosis (FO) systems . Its thermo-responsive properties, particularly the lower critical solution temperatures (LCSTs), make it beneficial for the reusability of the draw solute from diluted solutions after water permeation. This application is crucial for developing energy-efficient water purification technologies.

Ionic Liquids in Chemistry

As an ionic liquid, this compound exhibits unique selectivities and stability, making it more favorable than corresponding ammonium salts . It serves as a versatile medium in chemical synthesis and can alter the solubility and reactivity of various substances, thus enabling novel synthetic pathways.

Pharmaceutical Research

In pharmaceuticals, Tetrabutylphosphonium methanesulfonate is used for proteomics research due to its stability and solubility properties . It can be a part of the synthesis process for creating new drugs or analyzing protein interactions and functions.

Environmental Science

The compound’s role in environmental science is linked to its application in water treatment. It contributes to sustainable practices by improving the efficiency of processes like forward osmosis , which is vital for addressing global water shortages .

Materials Science

In materials science, Tetrabutylphosphonium methanesulfonate is used as a stationary phase for gas chromatography (GC) due to its unique selectivities . This application is essential for the analysis and separation of complex mixtures in materials research.

Biotechnology

This compound is utilized in biotechnological applications, particularly in the study of hydrophilicity of ions and phase transitions of ionic liquid/water mixtures . Such studies are fundamental for understanding biological processes and developing new biotechnological methods.

Energy Research

Tetrabutylphosphonium methanesulfonate: is also explored in energy research, particularly in the context of its use in ionic liquids for electrochemical applications like batteries and fuel cells . Its stability and ionic properties can lead to the development of more efficient energy storage systems.

Analytical Methods

Lastly, the compound’s role in analytical methods is significant due to its use as a stationary phase in GC, which aids in the precise analysis of chemical substances . This is crucial for quality control and research in various scientific fields.

Eigenschaften

IUPAC Name |

methanesulfonate;tetrabutylphosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36P.CH4O3S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-5(2,3)4/h5-16H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSQCNXSPLHDLED-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[P+](CCCC)(CCCC)CCCC.CS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H39O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584998 | |

| Record name | Tetrabutylphosphanium methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrabutylphosphonium methanesulfonate | |

CAS RN |

98342-59-7 | |

| Record name | Tetrabutylphosphanium methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylphosphonium methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

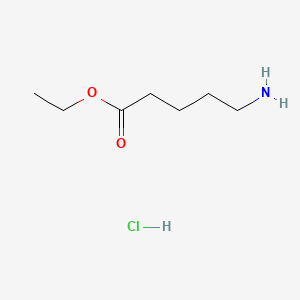

Feasible Synthetic Routes

Q & A

Q1: What are the primary applications of Tetrabutylphosphonium Methanesulfonate being investigated in current research?

A1: Current research focuses on Tetrabutylphosphonium Methanesulfonate primarily as an extraction solvent in oxidative desulfurization processes for liquid fuels [, ]. Its ability to efficiently remove sulfur compounds like dibenzothiophene (DBT) and benzothiophene (BT) makes it a promising candidate for improving fuel quality. Additionally, it's being explored as a potential component in hybrid solvents for capturing carbon dioxide [, ].

Q2: How does Tetrabutylphosphonium Methanesulfonate interact with carbon dioxide, and how does this relate to its potential in carbon capture technologies?

A2: While the exact mechanism is still under investigation, studies using Fourier Transform-Infrared (FT-IR) Spectroscopy confirm that Tetrabutylphosphonium Methanesulfonate, when part of a hybrid solvent system with monoethanolamine (MEA), does interact with carbon dioxide []. The presence of carbamate in the solution after the introduction of CO2 suggests that the absorption process might be similar to that observed in traditional amine-based CO2 capture systems.

Q3: What is known about the solubility of Tetrabutylphosphonium Methanesulfonate?

A3: Research indicates that Tetrabutylphosphonium Methanesulfonate exhibits varying solubility depending on the solvent. It shows good solubility in alcohols like 1-butanol, 1-hexanol, 1-octanol, 1-decanol, and 1-dodecanol []. Interestingly, when mixed with aromatic hydrocarbons like ethylbenzene and propylbenzene, solid-liquid equilibria with immiscibility in the liquid phase were observed []. This suggests its potential utility in separation processes.

Q4: What role does Tetrabutylphosphonium Methanesulfonate play in oxidative desulfurization (ODS)?

A4: In ODS, Tetrabutylphosphonium Methanesulfonate acts as an extraction solvent [, ]. After an oxidant like meta-chloroperoxybenzoic acid (mCPBA) converts sulfur compounds into their corresponding sulfones, Tetrabutylphosphonium Methanesulfonate selectively extracts these oxidized sulfur compounds, thus removing them from the fuel.

Q5: Have there been any studies on the thermal stability of Tetrabutylphosphonium Methanesulfonate?

A5: Yes, studies have shown that cycloaliphatic epoxy hybrimer materials incorporating Tetrabutylphosphonium Methanesulfonate exhibit high thermal resistance []. These materials, synthesized through a sol-gel condensation reaction, showed minimal discoloration even after prolonged exposure to elevated temperatures (120°C for 360 hours) []. This thermal stability is a desirable property for applications like LED encapsulation, where materials need to withstand high operating temperatures.

Q6: How do different solvents influence the ionic behavior of Tetrabutylphosphonium Methanesulfonate?

A6: Conductivity and FT-IR spectroscopic analyses reveal that Tetrabutylphosphonium Methanesulfonate exhibits different ionic behaviors depending on the solvent [, , ]. In low dielectric constant solvents like methylamine, it exists primarily as triple ions []. Conversely, in solvents like acetonitrile, methanol, nitromethane, formamide, and water, different degrees of ion-pair and triple-ion formation are observed [, ]. This variation is attributed to the interplay of ion-dipole interactions, hydrogen bonding, and structural factors within each solvent system.

Q7: What techniques are researchers using to study the interactions of Tetrabutylphosphonium Methanesulfonate in various solutions?

A7: Researchers employ a combination of techniques to study Tetrabutylphosphonium Methanesulfonate's behavior:

- Conductivity measurements: Provide insights into ion association and transport properties in different solvents [, , ].

- FT-IR Spectroscopy: Helps analyze molecular interactions and identify specific chemical species formed in solution, such as carbamate formation during CO2 absorption [, , , ].

Q8: What are the future directions for research on Tetrabutylphosphonium Methanesulfonate?

A8: Future research on Tetrabutylphosphonium Methanesulfonate could focus on:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dimethylbis[(1-oxoneodecyl)oxy]stannane](/img/structure/B1591291.png)

![2-Bromo-5-fluorobenzo[d]thiazole](/img/structure/B1591297.png)

![2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B1591307.png)

![[3-(4-Morpholinylmethyl)phenyl]magnesium bromide solution](/img/structure/B1591310.png)

![5-Tert-butyl 2-methyl 6,7-dihydrooxazolo[5,4-C]pyridine-2,5(4H)-dicarboxylate](/img/structure/B1591312.png)